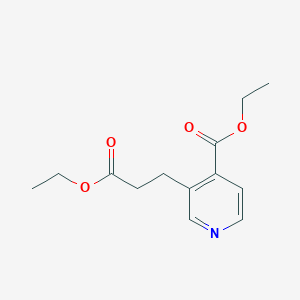![molecular formula C23H18N2O2 B2430014 1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione CAS No. 898454-09-6](/img/structure/B2430014.png)
1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione, also known as EPND, is a chemical compound that has gained attention in the scientific community due to its potential applications in various areas of research. In
Aplicaciones Científicas De Investigación
Synthesis Techniques :
- A study by (Kumar et al., 2017) describes a green, efficient one-pot method for synthesizing naphthalene-1,4-dione derivatives. This approach offers environmental benefits and good yield.
- (Fu et al., 2016) discuss a synthetic method for similar compounds using MgCl2 as a catalyst, highlighting its simplicity and eco-friendliness.
Chemosensor Applications :
- (Gosavi-Mirkute et al., 2017) explore naphthoquinone derivatives as chemosensors for transition metal ions, showing selectivity towards Cu2+ ions. This demonstrates potential applications in metal ion detection.
Biological Activities :
- Research by (Tandon et al., 2010) covers the synthesis of naphthalene-1,4-dione derivatives and their evaluation as antifungal and antibacterial agents.
- (Patil et al., 2017) investigate vitamin K3 derivatives of naphthoquinone for their ability to sense metal ions, indicating potential in medical and environmental applications.
Materials Science Applications :
- (Jali et al., 2011) study polymorphs of aromatic thiolato naphthoquinones, providing insights into molecular interactions and material properties.
Pharmacological Potential :
- The work of (Upadhyay et al., 2021) reveals the synthesis of compounds including naphthyl linkers with potential as dual inhibitors in cancer treatment.
- (Yoshioka et al., 1991) and (Voskienė et al., 2011) discuss the synthesis and antimicrobial activity of naphthalene-1,4-dione derivatives.
Analytical Applications :
- A study by (Jali et al., 2013) on the fluorescence emission of naphthoquinone derivatives suggests their use in analytical chemistry, especially in detecting specific metal ions.
Propiedades
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-2-17-10-12-18(13-11-17)16-24-14-15-25(23(27)22(24)26)21-9-5-7-19-6-3-4-8-20(19)21/h2-15H,1,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIQAMUFGJYQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(3-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429940.png)






![7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2429953.png)
